![molecular formula C23H28N2O3 B1457081 (R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate CAS No. 1204181-64-5](/img/structure/B1457081.png)

(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate

Descripción general

Descripción

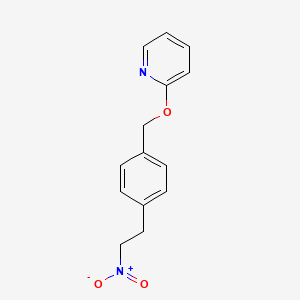

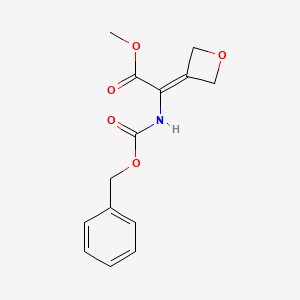

The compound is a carbamate derivative with a biphenyl and piperidine structure. Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides . The biphenyl structure is a key component in many pharmaceuticals and organic materials, and piperidine is a common structure in medicinal chemistry .

Synthesis Analysis

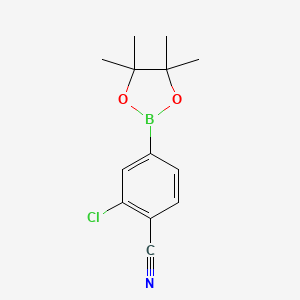

While specific synthesis methods for this compound are not available, carbamates can generally be synthesized through the reaction of alcohols with isocyanates . Additionally, the compound seems to involve a boronic ester, which are valuable building blocks in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are generally stable and easy to handle, making them important to organic synthesis .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the construction of complex pharmaceutical compounds. The versatility of the piperidine ring allows for the introduction of various functional groups, which can lead to the development of new drugs with potential therapeutic effects .

Chiral Optimization in Drug Development

The chiral nature of piperidine derivatives, such as the ®-tert-butyl variant, is crucial for chiral optimization in drug development. Chirality can significantly affect the pharmacological profile of a drug, and optimizing the chirality can enhance its efficacy and reduce side effects .

Green Chemistry Synthesis

Piperidine derivatives are synthesized using green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. Techniques such as solvent-free and catalyst-free reactions, particularly under microwave irradiation, represent a significant advancement in the environmentally friendly synthesis of these compounds .

Pharmacological Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including antihypertensive, antimicrobial, anticonvulsant, and anti-inflammatory medications. Their structural diversity allows for a broad range of pharmacological activities, making them valuable in drug discovery and development .

Biological Activity Studies

The biological activity of piperidine derivatives is a subject of extensive research. Studies focus on understanding the interaction between these compounds and biological targets, which can lead to the discovery of new drugs with specific mechanisms of action .

Multicomponent Reactions

Piperidine derivatives are often synthesized through multicomponent reactions, which are efficient methods that combine three or more reactants in a single reaction vessel. This approach is time-saving and can lead to a high bond-forming efficiency, which is beneficial in the rapid synthesis of complex organic molecules .

Safety and Hazards

Direcciones Futuras

The future directions would depend on the intended use of the compound. If it’s a pharmaceutical, future research could involve optimizing the synthesis process, studying the mechanism of action, and conducting preclinical and clinical trials. If it’s for material science, future research could involve studying its physical and chemical properties and potential applications .

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-23(2,3)28-22(27)24-19-12-8-14-25(15-19)21-18(16-26)11-7-13-20(21)17-9-5-4-6-10-17/h4-7,9-11,13,16,19H,8,12,14-15H2,1-3H3,(H,24,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWPIAQEJKRGGB-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)

![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)

![N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide](/img/structure/B1457013.png)

![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1457018.png)

![ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate](/img/structure/B1457021.png)